molecular formula C20H22O3 B3030203 Prionoid C CAS No. 879324-76-2

Prionoid C

Cat. No.: B3030203
CAS No.: 879324-76-2
M. Wt: 310.4 g/mol
InChI Key: VKCYKWVCBJEWAS-VLGSPTGOSA-N
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Description

Prionoid C is a term used to describe a class of proteins that exhibit prion-like behavior. These proteins can undergo conformational changes and propagate their altered state to other proteins, similar to prions. This compound is particularly significant in the study of neurodegenerative diseases, as it shares characteristics with proteins involved in conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

Mechanism of Action

Target of Action

The primary target of Prionoid C is the cellular prion protein (PrPC) . PrPC is a normal cellular protein that can be converted into a pathogenic, misfolded isoform . This conversion is a key event in the pathogenesis of prion diseases .

Mode of Action

This compound, similar to the scrapie prion protein (PrPSc), acts as an infectious template that recruits and converts normal cellular PrPC into its pathogenic, misfolded isoform . This process is known as prion replication and propagation . The conversion involves a conformational transition where the α-helices of PrPC transform into β-sheets to form pathological PrPSc .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of PrPC into PrPSc, which is a key event in the pathogenesis of prion diseases . This conversion disrupts the normal function of PrPC and leads to the accumulation of PrPSc, which can have neurotoxic effects .

Pharmacokinetics

It is known that the propagation of prpSc, and thus the action of this compound, can be influenced by various factors such as the concentration of PrPC and the presence of other interacting molecules .

Result of Action

The result of this compound’s action is the accumulation of pathogenic, misfolded PrPSc in the brain . This accumulation can lead to neurodegenerative disorders, characterized by neuronal loss, vacuolation, and activation of astrocytes and microglia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other disease-associated proteins, such as amyloid β (Aβ), tau, and α-synuclein, can affect the prion-like spread of PrPSc . Additionally, the host genome, which encodes PrP, can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Prionoid C involves the expression and purification of the protein from recombinant sources. Typically, the gene encoding this compound is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography and size-exclusion chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host organisms, and downstream processing techniques are optimized for high yield and purity. The use of automated systems and high-throughput methods ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Prionoid C primarily undergoes conformational changes rather than traditional chemical reactions. These changes include the conversion from a normal cellular form to a misfolded, pathogenic form. This process is often referred to as protein misfolding or aggregation .

Common Reagents and Conditions: The conformational changes in this compound can be induced by various factors, including changes in pH, temperature, and the presence of specific cofactors or chaperone proteins. In vitro studies often use denaturants such as urea or guanidine hydrochloride to induce misfolding .

Major Products Formed: The major product formed from the misfolding of this compound is an aggregated, β-sheet-rich structure. These aggregates can form amyloid fibrils, which are associated with neurodegenerative diseases .

Properties

IUPAC Name

(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYKWVCBJEWAS-VLGSPTGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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